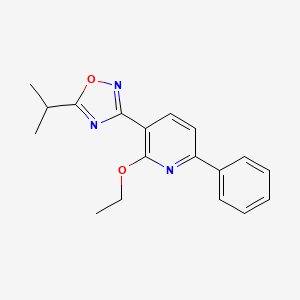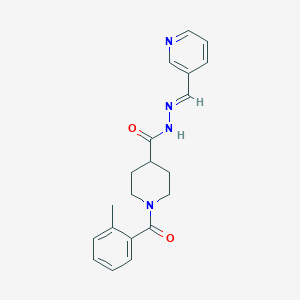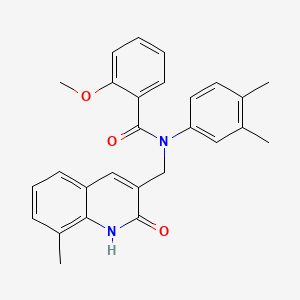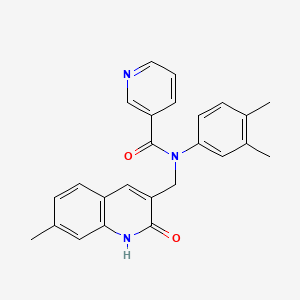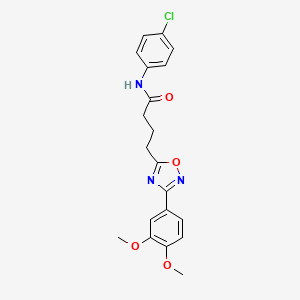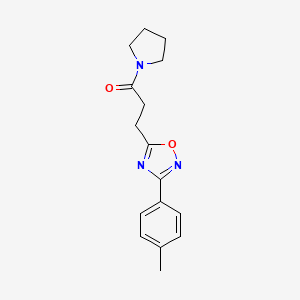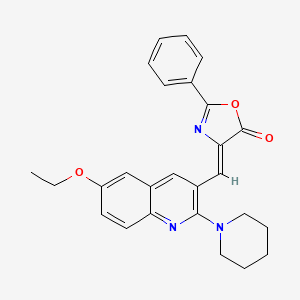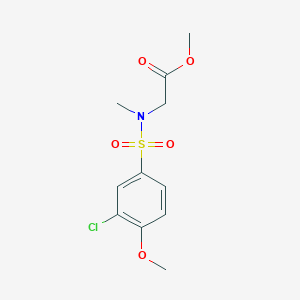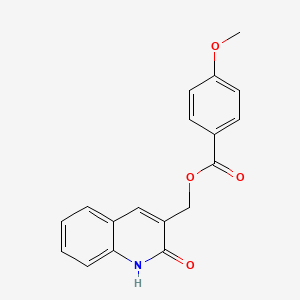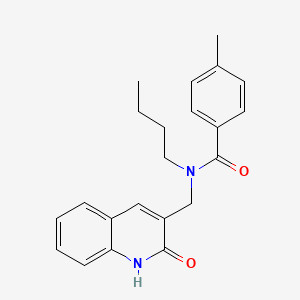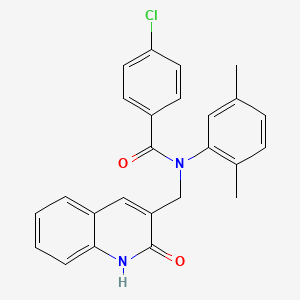
4-chloro-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CDNB, and it has been synthesized using several methods.
作用機序
The mechanism of action of CDNB involves the formation of a covalent bond between the carbonyl group of CDNB and the thiol group of glutathione. This reaction is catalyzed by glutathione S-transferase, which results in the formation of a glutathione-CDNB conjugate. This conjugate is highly fluorescent and can be detected using fluorescence spectroscopy.
Biochemical and physiological effects:
CDNB has been shown to induce oxidative stress and apoptosis in several cell lines. It has also been reported to modulate the expression of several genes involved in drug metabolism and toxicity. Furthermore, CDNB has been shown to inhibit the growth of several cancer cell lines.
実験室実験の利点と制限
CDNB has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, CDNB has some limitations, including its potential toxicity and the need for specialized equipment for its detection.
将来の方向性
There are several future directions for the use of CDNB in scientific research. One potential direction is the development of new fluorescent probes based on CDNB for the detection of other enzymes and biomolecules. Another potential direction is the use of CDNB as a model substrate for the study of drug metabolism and toxicity in vivo. Furthermore, CDNB can be used as a tool for the development of new drugs and therapies for various diseases.
合成法
CDNB can be synthesized using several methods, including the reaction of 4-chlorobenzoyl chloride with 2,5-dimethylphenylamine, followed by the reaction of the resulting compound with 2-hydroxy-3-quinolinecarboxaldehyde. Another method involves the reaction of 4-chlorobenzoyl chloride with 2-hydroxy-3-quinolinecarboxaldehyde, followed by the reaction of the resulting compound with 2,5-dimethylphenylamine. Both methods have been reported to yield high purity CDNB.
科学的研究の応用
CDNB has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of glutathione S-transferase activity in biological samples. CDNB has also been used as a substrate for the measurement of cytochrome P450 activity. Furthermore, CDNB has been used as a model substrate for the study of drug metabolism and toxicity.
特性
IUPAC Name |
4-chloro-N-(2,5-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-7-8-17(2)23(13-16)28(25(30)18-9-11-21(26)12-10-18)15-20-14-19-5-3-4-6-22(19)27-24(20)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYBDJBJBDXVMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

